4-Cyclobutoxy-1-iodo-2-methylbenzene
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Overview
Description
- The compound’s structure combines aromaticity (from the benzene ring) with the unique features of the cyclobutoxy group.
4-Cyclobutoxy-1-iodo-2-methylbenzene: is a chemical compound with the molecular formula CHI. It consists of a benzene ring substituted with a cyclobutoxy group (four-membered cyclic ether) at one position and an iodine atom at another position.
Preparation Methods
Synthetic Routes: One common synthetic route involves electrophilic aromatic substitution of iodobenzene with cyclobutanol in the presence of Lewis acid catalysts (such as AlCl or FeCl).
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 80 °C) in an organic solvent (e.g., dichloromethane or toluene).
Industrial Production: While not widely produced industrially, small-scale synthesis can be adapted for research purposes.
Chemical Reactions Analysis
Reactivity: As an aryl iodide, 4-cyclobutoxy-1-iodo-2-methylbenzene is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reactions include halogenation, nitration, and Friedel-Crafts acylation. Reagents like bromine, nitric acid, and acyl chlorides are used.
Major Products: The major products depend on the specific reaction. For example, bromination yields 4-bromocyclobutoxy-1-iodo-2-methylbenzene.
Scientific Research Applications
Chemistry: The compound serves as a model for studying electrophilic aromatic substitution and the effects of substituents on reactivity.
Biology and Medicine: While not directly used in medicine, understanding its reactivity informs drug design and bioorganic chemistry.
Industry: Limited industrial applications, but it contributes to the broader field of aromatic chemistry.
Mechanism of Action
Aromatic Substitution Mechanism: The electrophilic aromatic substitution proceeds via a two-step mechanism. First, the electrophile forms a sigma bond with the benzene ring, creating a benzenonium intermediate. Second, a proton is removed, yielding the substituted product.
Molecular Targets and Pathways: Further research is needed to explore specific targets and pathways influenced by this compound.
Comparison with Similar Compounds
Uniqueness: The combination of cyclobutoxy and iodine substituents makes 4-cyclobutoxy-1-iodo-2-methylbenzene unique.
Similar Compounds: Other aryl iodides, such as 1-iodo-2-methylbenzene, exhibit similar reactivity but lack the cyclobutoxy group.
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
4-cyclobutyloxy-1-iodo-2-methylbenzene |
InChI |
InChI=1S/C11H13IO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
InChI Key |
ZFPDHXGULBOQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCC2)I |
Origin of Product |
United States |
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